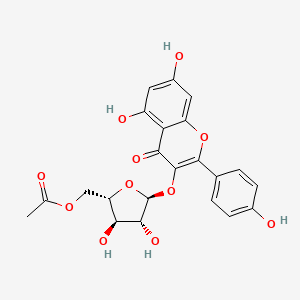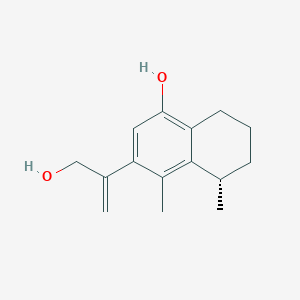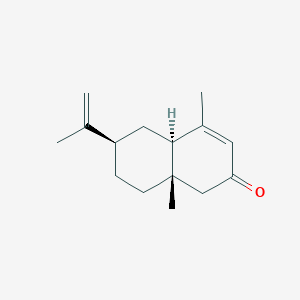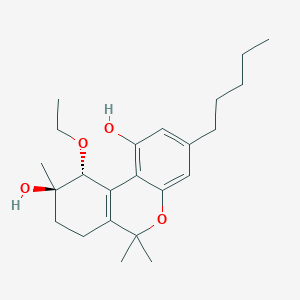
Secondary Prostaglandin Metabolite LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains the intermediary and secondary metabolites of prostaglandins (PGs) PGE2, PGD2 , and PGF2α. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The tetranor-PG metabolites represented in this mixture are the major urinary metabolites of PGE2, PGD2, and PGF2α and, while biologically inactive, are used extensively as biomarkers to assess endogenous production of their respective parent PGs. 13,14-dihydro-15-keto PGs are intermediary metabolites of their respective parent PGs formed through the 15-hydroxy PGDH pathway. Though biologically active, these intermediary metabolites have relatively short half-lives and are virtually undetectable in urine.
Wissenschaftliche Forschungsanwendungen
Metabolite Profiling in Natural Product Research
Metabolite profiling is crucial in natural product research, particularly for analyzing complex natural extracts from plants or microorganisms. Advanced analytical methods, including LC-MS, have significantly progressed, aiding in peak annotation and dereplication in natural product research. These techniques are essential for identifying metabolites in complex mixtures and understanding their roles in various biological processes (Wolfender et al., 2015).
Application in Natural Product Analysis
The application of LC-MS in natural product analysis is pivotal for the rapid identification and dereplication of bioactive compounds in drug screening. This method is particularly effective in evaluating secondary metabolites of plant and microbial origin, providing crucial insights for drug discovery and development (Zhou & Hamburger, 1996).
Lipidomic Analysis of Prostanoids and Isoprostanes
LC-MS/MS offers a sensitive and versatile system for lipidomic analyses of prostanoids and isoprostanes. It's used for qualitative and quantitative analysis, aiding in understanding the role of lipid mediators in health and disease. This approach is applicable to various biological fluids and extracts, facilitating drug development (Masoodi & Nicolaou, 2006).
Quantification of Eicosanoid Metabolites in Human Urine
LC-MS/MS is used for quantifying eicosanoid metabolites in human urine, providing insights into inflammatory and oxidative stress status. This methodology addresses the challenges posed by urine's complex matrix, enabling accurate analysis of lipid mediators and their metabolites (Balgoma et al., 2013).
Metabolomic Characterization for Drug Discovery
Metabolomics, using LC-MS/MS data, guides the isolation of molecules with structural novelty in drug discovery. This approach has led to the discovery of natural products with potential therapeutic applications, such as wenchangamide A in colon cancer cells (Ding et al., 2021).
Microbial Strain Prioritization in Drug Discovery
LC/MS-based secondary metabolomics facilitates the analysis of marine-derived bacterial natural products. This approach is effective for strain prioritization in drug discovery programs, enabling the rapid assessment of natural product production and discovery of unique compounds (Hou et al., 2012).
Eigenschaften
Produktname |
Secondary Prostaglandin Metabolite LC-MS Mixture |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



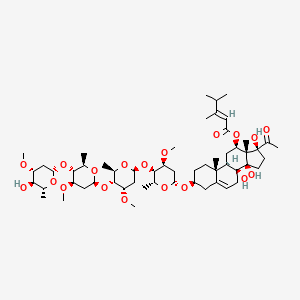
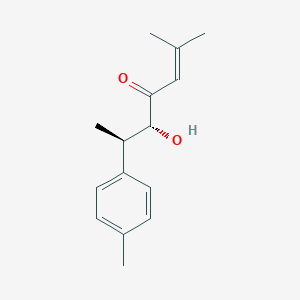
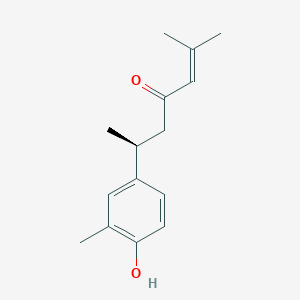
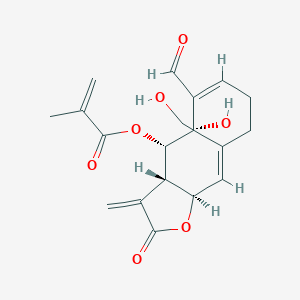
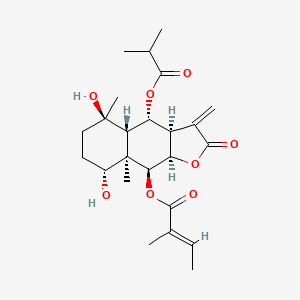
![(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate](/img/structure/B1164401.png)
![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
